molecular formula C17H16N4O4 B2785206 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide CAS No. 1226441-30-0

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Cat. No.: B2785206
CAS No.: 1226441-30-0
M. Wt: 340.339
InChI Key: LIEBSPKDUGVJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group at position 3 and a nicotinamide-linked methyl group at position 5. The oxadiazole ring is a key pharmacophore known for metabolic stability and hydrogen-bonding capabilities, while the 4-methoxyphenoxy moiety may enhance lipophilicity and influence target binding.

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-23-13-4-6-14(7-5-13)24-11-15-20-16(25-21-15)10-19-17(22)12-3-2-8-18-9-12/h2-9H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEBSPKDUGVJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Molecular Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring , which is known for various pharmacological properties, including anti-inflammatory and analgesic effects. The molecular formula is C19H23N5O4C_{19}H_{23}N_{5}O_{4} with a molecular weight of approximately 343.34 g/mol. The synthesis typically involves multi-step organic reactions that incorporate the oxadiazole moiety and other functional groups that enhance its biological activity .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Receptor Modulation : It might bind to certain receptors, influencing cellular signaling and physiological responses.
  • Oxidative Stress Reduction : The presence of methoxy and phenoxy groups suggests potential antioxidant properties that could mitigate oxidative stress in cells.

Biological Activity

Research indicates that compounds featuring the oxadiazole structure often exhibit significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that related compounds can exhibit cytostatic effects against various cancer cell lines. For instance, oxadiazole derivatives have shown promise in inhibiting tumor growth in pancreatic cancer models .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, making them candidates for treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives, providing insights into their therapeutic potential:

StudyFindings
Study 1 Investigated the cytotoxic effects of oxadiazole derivatives on human cancer cell lines, revealing significant growth inhibition at specific concentrations .
Study 2 Examined the anti-inflammatory effects of methoxyphenoxy-substituted oxadiazoles in animal models, demonstrating reduced inflammation markers .
Study 3 Analyzed the antioxidant capacity of related compounds, highlighting their potential in mitigating oxidative stress-related diseases.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features suggest several potential applications in medicinal chemistry:

  • Antitumor Activity : Preliminary studies indicate that the compound may inhibit tumor growth in vitro, likely through the inhibition of specific kinases involved in cancer proliferation.
  • Anti-inflammatory Properties : The methoxyphenol group suggests possible anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is critical for developing targeted therapies in various diseases .

Pharmacological Insights

Research into the pharmacological applications of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide has revealed several promising aspects:

  • Mechanism of Action :
    • Inhibition of Kinases : Similar compounds have shown the ability to inhibit kinases that are crucial in tumorigenesis.
    • Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cancer progression.

Toxicological Considerations

Understanding the safety profile of this compound is crucial for its application in therapeutic contexts:

  • Toxicity Studies : Current research emphasizes the need for animal-free toxicity assessments using innovative methodologies like Next-Generation Risk Assessment (NGRA). These approaches integrate historical data with non-animal testing methods to evaluate potential organ toxicity .
  • Potential Hepatotoxicity : Given its complex structure, there is a need to assess the compound's effects on liver function and identify any hepatotoxic potential through targeted studies .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity and safety of this compound:

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at certain concentrations, suggesting its potential as a therapeutic agent against cancer.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties demonstrated that treatment with this compound reduced levels of inflammatory markers in vitro, highlighting its therapeutic potential in managing inflammatory diseases.

Comparison with Similar Compounds

Research Implications and Gaps

  • Antiviral Potential: Structural similarity to ’s oxadiazole-pyridine compounds warrants evaluation against viral proteases.
  • Metabolic Activity : The nicotinamide group may confer NAD+-like interactions, differentiating it from ’s TZD-based hypoglycemic agents.
  • Toxicity : Benzothiazole analogs () often exhibit hepatotoxicity, whereas nicotinamide is generally well-tolerated, suggesting improved safety for the target compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, and how can reaction progress be monitored?

  • Methodology : Multi-step synthesis is typically required. For example, oxadiazole ring formation may involve cyclization of precursor amidoximes under controlled conditions (e.g., using DMF as a solvent and potassium carbonate as a base). Chloroacetylation or coupling reactions with nicotinamide derivatives can follow, as seen in analogous compounds .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical for tracking intermediates and final product purity. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for structural confirmation .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Assign peaks for methoxyphenoxy, oxadiazole, and nicotinamide moieties. For example, methoxy groups typically resonate at δ ~3.8 ppm in ¹H NMR .
  • MS : Confirm molecular weight (e.g., expected [M+H]⁺ ion) and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1667 cm⁻¹) and aromatic C-H stretches .
    • Validation : Compare experimental data with computational predictions (e.g., DFT-based IR/NMR simulations) to resolve ambiguities .

Advanced Research Questions

Q. What computational methods can predict the electronic properties and stability of this compound?

  • Approach : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and thermochemical stability. Exact exchange terms improve accuracy for systems with aromatic and heterocyclic motifs .
  • Applications : Predict binding affinities to biological targets (e.g., enzymes) via molecular docking or MD simulations.

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Case Study : If NMR signals for the oxadiazole methyl group overlap with other protons, use 2D NMR (e.g., HSQC, HMBC) to assign connectivity. For MS discrepancies, cross-validate with high-resolution MS (HRMS) and isotopic pattern analysis .
  • Troubleshooting : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products, as seen in analogous oxadiazole syntheses .

Q. What biological targets or mechanisms should be prioritized for this compound?

  • Hypothesis Generation : Structural analogs of oxadiazole-nicotinamide hybrids have shown activity against enzymes (e.g., cyclooxygenase) or receptors. Prioritize targets based on functional group compatibility:

  • Nicotinamide moiety : Potential involvement in NAD⁺-dependent pathways.
  • Oxadiazole ring : May modulate kinase or protease activity .
    • Experimental Design : Use in vitro assays (e.g., enzyme inhibition, cell viability) followed by in silico docking to validate target interactions .

Data Analysis and Optimization

Q. How can reaction yields be optimized for large-scale synthesis?

  • Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole cyclization but may require post-reaction purification to remove residuals .
  • Catalysts : Transition metals (e.g., CuI) or organocatalysts can accelerate coupling steps.
    • Quality Control : Implement real-time HPLC monitoring to identify bottlenecks (e.g., intermediate degradation) .

Q. What strategies are effective for assessing the compound’s stability under varying conditions?

  • Stress Testing : Expose the compound to heat, light, and humidity. Monitor degradation via:

  • HPLC : Quantify decomposition products.
  • LC-MS : Identify degradation pathways (e.g., hydrolysis of the oxadiazole ring) .
    • Storage Recommendations : Store in inert atmospheres at low temperatures (-20°C) to preserve stability .

Biological Evaluation

Q. What in vitro models are suitable for preliminary bioactivity screening?

  • Models :

  • Enzyme Assays : Test inhibition of COX-1/2 or NAD⁺-dependent enzymes.
  • Cell-Based Assays : Use cancer or inflammatory cell lines to assess cytotoxicity or anti-proliferative effects.
    • Dose-Response : Establish IC₅₀ values and compare with structurally similar compounds (e.g., oxadiazole-thiadiazole hybrids with nematocidal activity ).

Q. How can researchers investigate the compound’s pharmacokinetic properties?

  • ADME Studies :

  • Solubility : Use shake-flask method with buffers of varying pH.
  • Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
    • In Silico Tools : Predict logP, plasma protein binding, and CYP450 interactions using QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.